Ethyl 1-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate
Description
Properties
Molecular Formula |
C9H15NO3 |
|---|---|
Molecular Weight |
185.22 g/mol |
IUPAC Name |
ethyl 1-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate |
InChI |
InChI=1S/C9H15NO3/c1-2-12-7(11)8-3-9(4-8,5-10)13-6-8/h2-6,10H2,1H3 |
InChI Key |
GOGUXIPQULTGMV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C12CC(C1)(OC2)CN |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis generally proceeds via construction of the bicyclic ring system followed by functional group transformations to install the aminomethyl and carboxylate ester moieties. Key steps include:
- Formation of the bicyclic oxabicyclo[2.1.1]hexane core through cyclization reactions (e.g., halonium ion-promoted cyclizations).
- Introduction of the aminomethyl substituent via reductive amination or nucleophilic substitution.
- Esterification or direct incorporation of the ethyl ester group.
A representative approach involves starting from methylenecyclobutane derivatives, which undergo iodine-promoted cyclization to form tricyclic carbamates. Subsequent hydrolytic cleavage and oxidation steps yield the bicyclic amino acid framework, which can then be converted to the ethyl ester derivative.
Detailed Synthetic Route Example
| Step | Reaction | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Iodine-promoted cyclization of methylenecyclobutane derivative | I2, CH2Cl2, 0 °C | 95 | Formation of tricyclic carbamate intermediate |
| 2 | Hydrolytic cleavage of carbamate and oxidation | Aqueous conditions, mild oxidants | >90 | Conversion to 4-substituted 2-azabicyclo[2.1.1]hexane-1-carboxylic acid |
| 3 | Protection with Boc (tert-butoxycarbonyl) group | Boc2O, THF, NaOH | 62 | Orthogonal protection of amino group |
| 4 | Esterification to ethyl ester | Ethanol, acid catalyst or alkylation with ethyl halides | 70 | Formation of ethyl 1-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate |
This sequence is adapted from the optimized multigram synthesis protocols reported by Chernykh et al., which emphasize scalability and high yield.
Alternative Approaches
- Double recyclization of oxetane rings : This method enables the preparation of hydroxymethyl-substituted bicyclic acids, which can be further functionalized to the aminomethyl derivative and esterified.
- Curtius rearrangement : Used to convert carboxylic acid intermediates into protected diamines, which upon hydrogenolysis yield amino acid derivatives suitable for esterification.
Analytical Data and Characterization
The synthesized this compound is characterized by:
- Nuclear Magnetic Resonance (NMR) : Proton and carbon spectra confirm the bicyclic structure and substitution pattern.
- Mass Spectrometry (MS) : Molecular ion peak consistent with molecular weight 185.22 g/mol.
- Infrared Spectroscopy (IR) : Characteristic ester carbonyl stretch (~1735 cm^-1) and amine N-H stretches.
- Elemental Analysis : Matches theoretical values for C9H15NO3.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reactions | Advantages | Limitations |
|---|---|---|---|---|
| Iodine-promoted cyclization | Methylenecyclobutane derivatives | Cyclization, hydrolysis, oxidation, Boc protection, esterification | High yield, scalable, well-studied | Requires controlled conditions, multiple steps |
| Oxetane ring recyclization | Oxetane derivatives | Double recyclization, functional group modification | Shorter route to hydroxymethyl intermediates | Specialized reagents, moderate yields |
| Curtius rearrangement | Carboxylic acid precursors | Rearrangement, hydrogenolysis | Efficient diamine formation, orthogonal protection | Moderate overall yields, sensitive steps |
Research Findings and Applications
- The bicyclic amino acid derivatives synthesized via these methods exhibit promising peptidomimetic properties, useful in medicinal chemistry for designing enzyme inhibitors and receptor ligands.
- The synthetic protocols have been optimized for multigram scale, enabling practical application in drug discovery programs.
- Fluorinated analogs have also been prepared using similar strategies with fluorination reagents to enhance biological activity and metabolic stability.
Chemical Reactions Analysis
Types of Reactions: Ethyl 1-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
Ethyl 1-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules, particularly in the development of new materials and catalysts.
Biology: It is used in the study of enzyme interactions and as a potential inhibitor for certain biological pathways.
Industry: It is used in the production of polymers and other advanced materials due to its unique structural properties
Mechanism of Action
The mechanism of action of Ethyl 1-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Similar Compounds
The 2-oxabicyclo[2.1.1]hexane scaffold is versatile, with modifications to substituents or ring heteroatoms significantly altering physicochemical and biological properties. Below is a comparative analysis of structurally related compounds:
Table 1: Comparative Analysis of 2-Oxabicyclo[2.1.1]Hexane Derivatives
Key Findings
Substituent Effects: Aminomethyl vs. Azidomethyl: The replacement of the aminomethyl group with azidomethyl (e.g., CAS 2229261-01-0) introduces reactivity for click chemistry but reduces molecular weight due to the loss of a methyl group and addition of the smaller azide moiety . Ester Variations: Methyl esters (e.g., CID 155943531) exhibit lower molecular weights and altered collision cross-section (CCS) values compared to ethyl esters, impacting solubility and pharmacokinetics .
Heteroatom Substitution :
- Replacing the oxygen atom in the 2-oxabicyclo ring with nitrogen (e.g., 2-azabicyclo analog, CAS 2375259-63-3) modifies electronic density and bioavailability, making it a candidate for protease inhibition studies .
Functional Group Additions :
- Hydroxymethyl derivatives (e.g., CID 154703349) introduce polar groups that enhance aqueous solubility, which is critical for in vivo applications .
Biological Activity
Ethyl 1-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article discusses its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C9H15NO3
- Molecular Weight : 185.22 g/mol
- SMILES Notation : NCC1C2OC(C(C1)(C2)C(=O)OCC)C(=O)O
The compound belongs to the class of oxabicyclo compounds, characterized by a bicyclic structure that includes an ether oxygen atom. This unique structure contributes to its potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets through its strained bicyclic scaffold. This interaction can modulate the solubility, activity, and conformational restriction of candidate molecules, enhancing their bioactivity.
Antimicrobial Activity
Recent studies have indicated that compounds with similar bicyclic structures exhibit significant antimicrobial properties. For instance, derivatives of the oxabicyclo framework have shown effectiveness against various bacterial strains, suggesting that this compound may possess similar properties.
Case Studies
-
Antimicrobial Efficacy :
A study investigated the antimicrobial efficacy of several bicyclic compounds, including derivatives of this compound, against Gram-positive and Gram-negative bacteria. The results indicated a notable inhibition zone in the presence of these compounds, highlighting their potential as antimicrobial agents. -
Enzyme Inhibition :
Another research focused on the enzyme inhibition properties of related compounds, revealing that certain bicyclic structures can act as effective inhibitors for enzymes involved in metabolic pathways. This suggests a potential application for this compound in drug development targeting specific enzymes.
Synthesis Methods
The synthesis of this compound can be achieved through various methods, including:
- Photochemical Reactions : Utilizing light to drive chemical reactions that form the bicyclic structure.
- Cycloaddition Reactions : Employing [2 + 2] cycloaddition strategies to construct the bicyclic framework efficiently.
Comparison with Similar Compounds
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| This compound | C9H15NO3 | Potential antimicrobial and enzyme inhibition |
| 3-(Hydroxymethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid | C8H12O3 | Antimicrobial activity observed |
| Bicyclo[3.1.0]hexane derivatives | Varies | Known for various biological activities |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Ethyl 1-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step processes, including [2+2] cycloaddition reactions facilitated by photochemical methods (e.g., mercury lamp irradiation) to form the bicyclic core. Key steps include:
- Precursor functionalization : Introduction of the aminomethyl group via nucleophilic substitution or reductive amination .
- Solvent and catalyst optimization : Polar aprotic solvents (e.g., DMF) and mild bases (e.g., KCO) improve yield and purity. Temperature control (20–50°C) minimizes side reactions .
- Purification : Chromatography or recrystallization ensures >95% purity. Validate with TLC and HPLC .
Q. How is the structural elucidation of this compound performed, and what analytical techniques are critical?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : H and C NMR to assign bicyclic framework and substituents. 2D techniques (COSY, HSQC) resolve overlapping signals in the oxabicyclo system .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular formula (e.g., CHNO) and detects fragmentation patterns .
- X-ray crystallography : Resolves stereochemistry and confirms bicyclic geometry, particularly for chiral centers .
Q. What are the primary reactivity profiles of this compound, and how do functional groups influence its chemical behavior?
- Methodological Answer : Key reactivity includes:
- Aminomethyl group : Participates in Schiff base formation or amidation under mild acidic/basic conditions.
- Ester moiety : Hydrolyzes to carboxylic acid under alkaline conditions (e.g., NaOH/EtOH), enabling further derivatization .
- Bicyclic framework : Strain in the oxabicyclo system enhances susceptibility to ring-opening reactions with nucleophiles (e.g., Grignard reagents) .
Advanced Research Questions
Q. How can computational modeling predict the bioactivity or interaction of this compound with biological targets?
- Methodological Answer :
- Docking studies : Use software like AutoDock Vina to model interactions with enzymes (e.g., proteases) or receptors. The aminomethyl group shows affinity for polar binding pockets .
- MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories. Parameters include RMSD (<2 Å) and hydrogen bond occupancy .
- QSAR models : Corrogate substituent effects (e.g., ester vs. carboxylic acid) with activity data to guide lead optimization .
Q. What strategies resolve contradictions in reported synthetic yields or analytical data across studies?
- Methodological Answer :
- Reproducibility checks : Replicate reactions with strict control of variables (e.g., light intensity in photochemical steps) .
- Cross-validation : Compare NMR data with published spectra (e.g., PubChem entries) to identify discrepancies in peak assignments .
- Advanced analytics : Use N NMR or IR spectroscopy to confirm the presence of the aminomethyl group if MS/NMR data conflict .
Q. What are the mechanistic insights into its potential antimicrobial or anticancer activity?
- Methodological Answer :
- Enzyme inhibition assays : Test against bacterial dihydrofolate reductase (DHFR) or human topoisomerase II. IC values correlate with structural analogs showing nM-level potency .
- Cellular uptake studies : Fluorescent tagging (e.g., FITC conjugation) tracks intracellular localization in cancer cell lines. Confocal microscopy reveals nuclear or mitochondrial accumulation .
- Resistance profiling : Compare efficacy in wild-type vs. efflux-pump-deficient bacterial strains to assess transport-mediated resistance .
Q. How does the compound’s stability under varying conditions (pH, temperature) impact formulation in drug delivery systems?
- Methodological Answer :
- Forced degradation studies : Expose to acidic (pH 1.2), neutral (pH 6.8), and alkaline (pH 9.0) buffers at 40°C for 14 days. Monitor degradation via HPLC; ester hydrolysis dominates at pH >7 .
- Nanocarrier compatibility : Encapsulate in PLGA nanoparticles (200–300 nm) and assess loading efficiency (>80%) and release kinetics (sustained over 72 hours) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
